N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Photochemistry and Organic Synthesis
Medium-Ring Lactams Formation : The photochemistry of pyrimidinones demonstrates the formation of medium-ring lactams through irradiation, showcasing the synthetic utility of pyrimidinone derivatives in generating complex lactam structures, which are valuable in medicinal chemistry (Hirai et al., 1980).
Oxidative Radical Cyclization : Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to complex heterocycles demonstrates the versatility of pyrimidinyl acetamides in facilitating the synthesis of biologically relevant structures (Chikaoka et al., 2003).
Radiosynthesis
PET Imaging Ligands : The synthesis of selective radioligands like [18F]PBR111 for imaging the translocator protein with PET underscores the utility of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools for neurological conditions (Dollé et al., 2008).
Antitumor Activity
Dual Inhibitors of Enzymes : Compounds like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid have shown potent dual inhibition of thymidylate synthase and dihydrofolate reductase, suggesting their potential as antitumor agents (Gangjee et al., 2008).
Synthesis of Antimicrobial Compounds
Antimicrobial Pyrazolo[3,4-d]Pyrimidine Derivatives : Synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor and antimicrobial activities highlights the chemical versatility of pyrimidinyl derivatives in generating compounds with potential therapeutic applications (El-Morsy et al., 2017).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)10-23-19(26)18-16(8-9-28-18)22(20(23)27)11-17(25)21-15-6-4-14(5-7-15)13(3)24/h4-9,12H,10-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQEJMXVOTSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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